H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH
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Overview
Description
H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH is a synthetic peptide composed of seven amino acids: tyrosine, serine, proline, tryptophan, threonine, asparagine, and phenylalanine. This peptide sequence is known for its potential biological activities and applications in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, tryptophan, threonine, asparagine, and phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents or acylating agents, can be employed to introduce modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of dityrosine or kynurenine, while reduction can yield free thiol groups.
Scientific Research Applications
H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may inhibit bacterial quorum sensing by interfering with the RNAIII-activating protein (RAP) and TRAP-type polypeptides, thereby preventing the establishment of pathogenicity.
Comparison with Similar Compounds
H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-OH can be compared with other peptides with similar sequences or functions:
H-Tyr-Ser-Pro-Trp-Thr-Asn-Phe-NH2: A similar peptide with an amide group at the C-terminus, which may exhibit different stability and activity.
This compound (free acid): The free acid form of the peptide, which may have different solubility and reactivity.
Other antimicrobial peptides: Peptides such as LL-37 or defensins, which also exhibit antimicrobial properties but have different sequences and mechanisms of action.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O12/c1-24(56)38(43(63)50-33(21-37(47)58)40(60)51-34(45(65)66)19-25-8-3-2-4-9-25)53-41(61)32(20-27-22-48-31-11-6-5-10-29(27)31)49-42(62)36-12-7-17-54(36)44(64)35(23-55)52-39(59)30(46)18-26-13-15-28(57)16-14-26/h2-6,8-11,13-16,22,24,30,32-36,38,48,55-57H,7,12,17-21,23,46H2,1H3,(H2,47,58)(H,49,62)(H,50,63)(H,51,60)(H,52,59)(H,53,61)(H,65,66)/t24-,30+,32+,33+,34+,35+,36+,38+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLYXWFMGMYGHQ-PIXADCCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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